3-[2-(3,5-difluorophenoxy)phenyl]prop-2-enoic Acid, also known as (E)-3-[2-(3,5-difluorophenoxy)phenyl]-2-propenoic acid, is an organic compound characterized by a propenoic acid group attached to a phenyl ring that is further substituted with a difluorophenoxy group. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis.
This compound is classified under the category of propenoic acids, which are derivatives of acrylic acid. It is recognized in chemical databases with identifiers such as the CAS number 886361-03-1 and has a molecular formula of C₁₅H₁₀F₂O₃. The molecular weight is approximately 276.24 g/mol. The compound's structure includes both aromatic and aliphatic components, making it versatile for various chemical reactions and applications in research.
The synthesis of 3-[2-(3,5-difluorophenoxy)phenyl]prop-2-enoic acid typically involves several key steps:
The molecular structure of 3-[2-(3,5-difluorophenoxy)phenyl]prop-2-enoic acid can be described by its InChI representation:
The structure features:
3-[2-(3,5-difluorophenoxy)phenyl]prop-2-enoic acid can participate in several chemical reactions:
The mechanism of action for 3-[2-(3,5-difluorophenoxy)phenyl]prop-2-enoic acid involves its interaction with specific biological targets. The difluorophenoxy group enhances binding affinity to certain enzymes or receptors, modulating biological processes. The propenoic acid moiety can also participate in biochemical reactions that affect metabolic pathways .
The compound exhibits characteristics typical of propenoic acids:
3-[2-(3,5-difluorophenoxy)phenyl]prop-2-enoic acid has several notable applications:
The biphenyl scaffold of 3-[2-(3,5-difluorophenoxy)phenyl]prop-2-enoic acid is synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysis to form the critical C–C bond between the aromatic rings. This reaction typically employs 2-bromophenyl propenoate derivatives and (3,5-difluorophenyl)boronic acid precursors. Optimized conditions utilize Pd(PPh₃)₂Cl₂ (5–10 mol%) as the catalyst with Na₂CO₃ as a base in toluene/water (4:1 v/v) at 80°C, achieving yields of 85–92% [1] [5]. Key innovations include:
Table 1: Suzuki-Miyaura Coupling Optimization Parameters
Catalyst | Base | Solvent System | Yield (%) | Bromo Compatibility |
---|---|---|---|---|
Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Toluene/H₂O | 92 | Yes |
Pd(OAc)₂/sSPhos | K₃PO₄ | DMF/H₂O | 87 | Yes |
Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 78 | Limited |
The (E)-acrylic acid moiety is installed via stereocontrolled olefination to ensure >99% geometric purity. Two primary methods dominate:
Carboxylic acid protection is essential during synthesis to prevent side reactions. Methyl ester prodrugs are formed via Fischer esterification (conc. H₂SO₄, methanol, reflux, 4h), achieving >95% conversion [1]. Deprotection employs lithium hydroxide (LiOH, THF/H₂O, 0°C to rt, 2h), preserving the difluorophenyl ether linkage. This sequence boosts solubility 5.9-fold (from 3.8 to 22.4 mg/mL), facilitating purification [1] [4].
Constructing the diaryl ether bond demands precision to avoid regioisomers. Copper(I)-catalyzed Ullmann condensation between 2-bromophenol and 1,3,5-trifluorobenzene achieves 88% regioselectivity using:
Table 2: Copper-Catalyzed Ether Formation Efficiency
Copper Source | Ligand | Base | Regioselectivity (%) |
---|---|---|---|
CuI | 1,10-Phenanthroline | Cs₂CO₃ | 88 |
Cu₂O | DMEDA | K₃PO₄ | 75 |
CuBr | L-Proline | K₂CO₃ | 68 |
Fluorine displacement during scale-up arises from nucleophilic attack on electron-deficient aryl fluorides. Key mitigation strategies include:
Final compound purification employs reversed-phase HPLC due to the molecule’s moderate lipophilicity (LogP 2.4) [1] [6]. Critical parameters:
Table 3: Semi-Preparative HPLC Method for Final Purification
Parameter | Analytical Scale | Semi-Preparative Scale |
---|---|---|
Column Dimensions | 4.6 × 150 mm | 20 × 150 mm |
Flow Rate | 1.0 mL/min | 5.0 mL/min |
Injection Volume | 10 μL | 500 μL |
Gradient | 30→80% ACN in 20 min | 30→80% ACN in 25 min |
Cycle Time | 25 min | 40 min |
Purity Output | >98% | >99.5% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: